![molecular formula C15H15ClN2O B6083096 N-(5-chloro-2-pyridinyl)-3-phenylbutanamide](/img/structure/B6083096.png)
N-(5-chloro-2-pyridinyl)-3-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-pyridinyl)-3-phenylbutanamide, commonly known as CP-945,598, is a synthetic compound that belongs to the class of selective cannabinoid receptor type 1 (CB1) antagonists. It was first synthesized by Pfizer in 2005 and has been extensively studied for its potential therapeutic applications.
Mechanism of Action
Target of Action
N-(5-chloropyridin-2-yl)-3-phenylbutanamide, also known as Betrixaban , is a highly potent, selective, and orally efficacious inhibitor of Factor Xa . Factor Xa is a crucial enzyme in the coagulation cascade, playing a pivotal role in thrombin generation and blood clot formation .
Mode of Action
Betrixaban acts as a direct, selective, reversible, and competitive inhibitor of Factor Xa . It inhibits both free and prothrombinase-bound Factor Xa, thereby preventing thrombin generation without having a direct effect on platelet aggregation . This inhibition disrupts the coagulation cascade, preventing the formation of blood clots .
Biochemical Pathways
The primary biochemical pathway affected by Betrixaban is the coagulation cascade . By inhibiting Factor Xa, Betrixaban prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade. This disruption prevents the formation of fibrin clots, reducing the risk of thromboembolic events .
Result of Action
The primary molecular effect of Betrixaban’s action is the inhibition of Factor Xa , which leads to a decrease in thrombin generation . On a cellular level, this results in a reduction in the formation of fibrin clots. Clinically, this translates to a reduced risk of venous thromboembolism (VTE) in patients .
Action Environment
The action of Betrixaban can be influenced by various environmental factors. For instance, the presence of other drugs can impact its efficacy and stability. Betrixaban has fewer drug interactions compared to other anticoagulants . Additionally, patient-specific factors such as age, weight, renal function, and comorbidities can also influence the drug’s action .
Advantages and Limitations for Lab Experiments
One of the main advantages of CP-945,598 is its selectivity for the N-(5-chloro-2-pyridinyl)-3-phenylbutanamide receptor, which reduces the likelihood of off-target effects. However, its limited solubility in water can make it difficult to administer in certain experimental settings. Additionally, its high cost and complex synthesis method can limit its accessibility for some researchers.
Future Directions
There are several potential future directions for research on CP-945,598. One area of interest is its potential as a treatment for obesity and related metabolic disorders. Another potential application is in the treatment of addiction, particularly for reducing the rewarding effects of drugs of abuse. Additionally, further studies are needed to investigate its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases.
Synthesis Methods
The synthesis of CP-945,598 involves the reaction of 5-chloro-2-pyridinylamine with 3-phenylbutyryl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound.
Scientific Research Applications
CP-945,598 has been investigated for its potential therapeutic applications in various fields of medicine, including obesity, addiction, and neurodegenerative diseases. In particular, it has been studied for its role in modulating the endocannabinoid system, which plays a crucial role in regulating appetite, mood, and pain perception.
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-3-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-11(12-5-3-2-4-6-12)9-15(19)18-14-8-7-13(16)10-17-14/h2-8,10-11H,9H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXMKUWCEICTCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=NC=C(C=C1)Cl)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-3-phenylbutanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.